Product packaging for 2-Bromobenzenesulfinyl chloride(Cat. No.:)

2-Bromobenzenesulfinyl chloride

Cat. No.: B8447586
M. Wt: 239.52 g/mol
InChI Key: GYURUDJNAWUNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromobenzenesulfinyl chloride (CAS 103053-00-5) is a versatile organosulfur reagent with the molecular formula C₆H₄BrClOS and a molecular weight of 239.52 g/mol . This compound serves as a valuable synthetic intermediate and electrophilic reagent for constructing complex molecules, particularly in the synthesis of sulfinamides and other sulfur-containing compounds relevant to pharmaceutical and materials science research . The bromine substituent on the benzene ring offers a handle for further functionalization via cross-coupling reactions, while the sulfinyl chloride group is reactive toward nucleophiles such as amines and alcohols . As a key building block, it enables researchers to explore new chemical space in drug discovery and the development of ligands for catalysis. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper safety protocols must be followed when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClOS B8447586 2-Bromobenzenesulfinyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClOS

Molecular Weight

239.52 g/mol

IUPAC Name

2-bromobenzenesulfinyl chloride

InChI

InChI=1S/C6H4BrClOS/c7-5-3-1-2-4-6(5)10(8)9/h1-4H

InChI Key

GYURUDJNAWUNKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)Cl)Br

Origin of Product

United States

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Bromobenzenesulfinyl Chloride

Metal-Catalyzed Transformations Involving the Bromine Moiety

The presence of a bromine atom on the benzene (B151609) ring of 2-bromobenzenesulfinyl chloride opens up a wide range of possibilities for further functionalization through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C(sp²)–Br bond in this compound is a suitable handle for such transformations.

The general catalytic cycle for these reactions typically involves three key steps: nih.govyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.

Transmetalation: A second coupling partner, often an organometallic reagent (e.g., organoboron, organotin, or organosilicon compound), transfers its organic group to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the success of the reaction, influencing the rate and selectivity of the coupling process. nih.gov For instance, in competitive coupling reactions, the choice of phosphine (B1218219) ligand can determine whether the catalyst activates a C(sp²)–Br bond or a C(sp³)–Br bond. nih.gov

A variety of organometallic reagents can be used as coupling partners. For example, arylboronic acids are commonly employed in the Suzuki-Miyaura coupling reaction. nih.gov Organosilanols and their salts have also emerged as practical alternatives to boron- and tin-based reagents in palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

The reaction of this compound in a palladium-catalyzed cross-coupling reaction would likely involve the selective activation of the C-Br bond, leaving the sulfonyl chloride group intact, provided appropriate reaction conditions are chosen. This allows for the synthesis of a diverse array of biaryl compounds and other complex molecules where the sulfonyl chloride moiety can be further functionalized.

Nickel-Catalyzed Carbonylation and Cyclization Reactions

Nickel catalysis offers a complementary and often more cost-effective alternative to palladium catalysis. Nickel complexes exhibit unique reactivity, enabling transformations that are sometimes challenging with palladium.

A significant application of nickel catalysis with 2-bromobenzenesulfonyl chlorides, a closely related class of compounds, is the one-pot carbonylative synthesis of thiochromenones. This reaction involves the coupling of 2-bromobenzenesulfonyl chlorides with alkynes in the presence of a nickel catalyst and a carbon monoxide source, such as molybdenum hexacarbonyl. This methodology allows for the synthesis of a diverse range of 2-mono- and 2,3-disubstituted thiochromenones in moderate to good yields with excellent functional group tolerance.

The reaction conditions typically involve a nickel(II) chloride/triphenylphosphine catalyst system, a base like sodium carbonate, and an additive such as water in a solvent like dimethylformamide at elevated temperatures. Both terminal and internal alkynes have been shown to be suitable substrates in this transformation.

Table 1: Nickel-Catalyzed Carbonylative Synthesis of Thiochromenones

Entry 2-Bromobenzenesulfonyl Chloride Alkyne Product Yield (%)
1 2-Bromobenzenesulfonyl chloride Phenylacetylene 2-Phenyl-4H-thiochromen-4-one 33
2 4-Methyl-2-bromobenzenesulfonyl chloride Phenylacetylene 6-Methyl-2-phenyl-4H-thiochromen-4-one 75
3 4-Methoxy-2-bromobenzenesulfonyl chloride Phenylacetylene 6-Methoxy-2-phenyl-4H-thiochromen-4-one 72
4 2-Bromobenzenesulfonyl chloride 1-Octyne 2-Hexyl-4H-thiochromen-4-one 68
5 2-Bromobenzenesulfonyl chloride Diphenylacetylene 2,3-Diphenyl-4H-thiochromen-4-one 85

Yields are based on isolated products as reported in the cited literature.

The mechanism of the nickel-catalyzed carbonylative synthesis of thiochromenones is believed to proceed through a series of catalytic cycles. Initially, the nickel(II) precatalyst is reduced in situ to a catalytically active nickel(0) species. This nickel(0) complex then undergoes oxidative addition with the 2-bromobenzenesulfonyl chloride to form an arylnickel(II) intermediate. Subsequently, carbon monoxide insertion occurs, followed by the insertion of the alkyne. The resulting intermediate then undergoes reductive elimination to form the thiochromenone product and regenerate the nickel(0) catalyst.

The distinct properties of nickel, such as its smaller atomic radius and lower redox potentials compared to palladium, enable it to participate in radical pathways and stabilize paramagnetic intermediates, which can influence the reaction mechanism and outcome.

Photoredox Catalysis and Radical-Mediated Processes

Visible-light photoredox catalysis has emerged as a powerful

Sulfonylation of Unactivated Heterocycles

This compound serves as a potent agent for the direct C-H sulfonylation of unactivated heterocycles, such as indoles and pyrroles. This transformation is of considerable value as it introduces the 2-bromobenzenesulfonyl moiety, a versatile functional group for further synthetic manipulations.

The reaction typically proceeds via an electrophilic substitution mechanism. In the case of electron-rich heterocycles like indole, the C3 position is preferentially sulfonylated. The mechanism is initiated by the activation of the sulfinyl chloride, which then acts as an electrophile. The nucleophilic heterocycle attacks the sulfur atom, leading to the formation of a sigma complex intermediate. Subsequent deprotonation re-aromatizes the heterocyclic ring, yielding the sulfonylated product. While metal-free conditions can be employed, often mediated by agents like iodine, Lewis acids can also catalyze the reaction by enhancing the electrophilicity of the sulfinyl chloride.

Table 1: Sulfonylation of Unactivated Heterocycles with this compound

Heterocycle Product Reaction Conditions
Indole 3-(2-Bromophenylsulfonyl)-1H-indole I2, solvent
Pyrrole 2-(2-Bromophenylsulfonyl)-1H-pyrrole Lewis Acid (e.g., AlCl3), solvent

Arylation via SO2 Extrusion

A noteworthy transformation involving this compound is its ability to act as an arylating agent through a desulfinylative cross-coupling reaction. This process, often catalyzed by transition metals such as palladium, involves the extrusion of sulfur dioxide (SO2) and facilitates the formation of a new carbon-carbon bond between the 2-bromophenyl group and a heterocycle. chemrevlett.com

The generally accepted mechanism for this palladium-catalyzed direct arylation involves an oxidative addition of the aryl sulfonyl chloride to a low-valent palladium species. chemrevlett.com This is followed by the crucial step of SO2 extrusion from the resulting palladium(IV) intermediate to form an arylpalladium(II) species. chemrevlett.com This species then undergoes an electrophilic palladation with the heterocycle, followed by a base-assisted rearomatization and reductive elimination to afford the arylated heterocycle and regenerate the active palladium catalyst. chemrevlett.com This methodology provides a powerful tool for the synthesis of biaryl and heteroaryl-aryl compounds.

Table 2: Desulfinylative Arylation of Heterocycles with this compound

Heterocycle Product Catalyst System
Furan 2-(2-Bromophenyl)furan Pd(OAc)2, ligand, base
Thiophene 2-(2-Bromophenyl)thiophene Pd(OAc)2, ligand, base

Mechanistic Insights into Photoredox Pathways

The reactivity of this compound can also be harnessed through photoredox catalysis, offering a mild and efficient alternative for the formation of sulfonylated products. Under visible light irradiation, a suitable photocatalyst can induce the formation of a sulfonyl radical from this compound. nih.gov

A plausible mechanism involves the excitation of the photocatalyst by visible light, followed by a single-electron transfer (SET) to the this compound. nih.gov This process generates a 2-bromobenzenesulfonyl radical and the oxidized form of the photocatalyst. The highly reactive sulfonyl radical can then engage in various transformations, including addition to unsaturated systems or hydrogen atom abstraction. For instance, in the presence of an unactivated heterocycle, the sulfonyl radical can add to the electron-rich ring system, initiating a cascade of events that ultimately leads to the sulfonylated product. It is worth noting that steric hindrance from the ortho-bromo substituent might influence the reaction efficiency compared to less hindered sulfonyl chlorides. nih.gov

Electrophilic Reactivity of the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the bromo group and the sulfinyl chloride group.

The bromine atom is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but its lone pairs can stabilize the arenium ion intermediate through resonance when the attack occurs at the ortho and para positions. libretexts.org Conversely, the sulfinyl chloride group (-SOCl) is a strong deactivating and meta-directing group due to the powerful electron-withdrawing nature of the sulfur-oxygen and sulfur-chlorine bonds.

In an electrophilic substitution reaction, such as nitration or Friedel-Crafts acylation, the incoming electrophile will preferentially substitute at the positions meta to the sulfinyl chloride group (positions 3 and 5) and ortho/para to the bromo group (positions 4 and 6). The strong deactivating nature of the sulfinyl chloride group generally makes the ring less reactive than benzene. The precise distribution of isomers will depend on the specific reaction conditions and the nature of the electrophile, but attack at the position para to the bromine and meta to the sulfinyl chloride (position 4) is often a significant outcome, balancing steric and electronic factors. Friedel-Crafts reactions, in particular, may be challenging due to the deactivating nature of the ring and potential complexation of the Lewis acid catalyst with the sulfinyl chloride group. sigmaaldrich.commasterorganicchemistry.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Major Product(s)
Nitration NO2+ 2-Bromo-1-nitro-4-(sulfinyl chloride)benzene
Bromination Br+ 1,2-Dibromo-4-(sulfinyl chloride)benzene

Strategic Applications of 2 Bromobenzenesulfinyl Chloride in Complex Organic Synthesis

Precursor for Sulfonamide Derivatives

While the related 2-bromobenzenesulfonyl chloride is widely used for creating sulfonamides that can be further elaborated into complex structures, specific documented applications of 2-bromobenzenesulfinyl chloride as a direct precursor for the synthesis of biarylsulfonamides and fused polyheterocyclic sulfonamides are not extensively reported in current chemical literature. The methodologies described in this section are based on established synthetic routes for analogous sulfonyl chlorides, which could theoretically be adapted.

The construction of fused polyheterocyclic sulfonamides from 2-bromobenzenesulfonyl chloride has been demonstrated through intramolecular cyclization strategies. A similar approach with this compound would first involve its reaction with an appropriately functionalized amine. For instance, reaction with an aminobenzaldehyde could produce a precursor where, after subsequent transformations like an intramolecular cyclization and oxidation, a fused heterocyclic sulfonamide could be formed. Research has shown that related sulfonamides can serve as proton donors in excited-state intramolecular proton transfer (ESIPT) reactions, initiating photochemical cyclizations to build complex polyheterocyclic systems. nih.govillinois.edu While plausible, direct application of this compound in this context remains an area for future exploration.

Enantioselective Synthesis and Chiral Auxiliaries

The most significant and well-established application of sulfinyl chlorides in complex synthesis is in the domain of asymmetric chemistry, where they serve as precursors to powerful chiral sulfoxide-based ligands and auxiliaries. illinois.edu

Chiral sulfoxides are a valuable class of ligands in asymmetric catalysis due to the stable stereogenic center at the sulfur atom and the ability of both the sulfur and oxygen atoms to coordinate with metal centers. rsc.org The classic and highly effective method for preparing enantiopure sulfoxides is the Andersen synthesis, which utilizes a sulfinyl chloride precursor.

The general process involves two key steps:

Diastereoselective Esterification: Racemic this compound is reacted with a chiral, non-racemic alcohol, such as (-)-menthol. This reaction produces a mixture of diastereomeric sulfinate esters. Due to their different physical properties, these diastereomers can be separated, typically by fractional crystallization or chromatography.

Stereospecific Nucleophilic Substitution: The desired pure diastereomer of the sulfinate ester is then treated with an organometallic reagent, such as a Grignard reagent (R'-MgBr) or an organolithium reagent (R'-Li). The nucleophilic attack occurs at the sulfur center, displacing the chiral alcohol auxiliary with complete inversion of stereochemistry. This step reliably transfers the chirality from the alcohol auxiliary to the sulfur atom of the resulting sulfoxide (B87167).

This established methodology allows for the predictable synthesis of enantiomerically pure aryl sulfoxides, which can then be utilized as ligands in a variety of metal-catalyzed reactions.

Table 1: Hypothetical Andersen Synthesis of a Chiral Sulfoxide from this compound

Step Reactant 1 Reactant 2 Chiral Auxiliary Product Key Transformation
1 This compound Chiral Alcohol e.g., (1R,2S,5R)-(-)-Menthol Diastereomeric Menthyl 2-bromobenzenesulfinates Separation of diastereomers

Once synthesized, chiral sulfoxide ligands derived from precursors like this compound are instrumental in a range of asymmetric transformations. The proximity of the stereogenic sulfur atom to the coordinating metal center can create a highly effective chiral environment, inducing high levels of enantioselectivity in the products.

These ligands have been successfully employed in:

Rhodium-Catalyzed Asymmetric Additions: Chiral sulfoxide ligands can be used in the rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds.

Palladium-Catalyzed Allylic Substitutions: The Tsuji-Trost reaction, a powerful C-C and C-X bond-forming reaction, can be rendered asymmetric through the use of chiral sulfoxide-based ligands.

Copper-Catalyzed Reactions: Various copper-catalyzed asymmetric transformations have also benefited from the directing and stereochemical-inducing effects of chiral sulfoxide ligands.

The dual functionality of a ligand derived from this compound (a chiral sulfoxide for asymmetric induction and a bromo-substituent for subsequent cross-coupling) would make it a versatile tool for the modular synthesis of complex, chiral molecules.

Table 2: Potential Applications of Ligands Derived from this compound

Reaction Type Metal Catalyst Typical Substrates Potential Outcome
Asymmetric 1,4-Addition Rhodium (Rh) Enones, Arylboronic acids High enantiomeric excess (ee) in conjugate addition products
Asymmetric Allylic Alkylation Palladium (Pd) Allylic acetates, Nucleophiles High ee in alkylated products

Construction of Advanced Heterocyclic Systems

The synthesis of advanced heterocyclic frameworks often relies on building blocks that possess multiple, orthogonally reactive functional groups. The this compound molecule, with its electrophilic sulfur center and a bromine atom suitable for metal-catalyzed cross-coupling or nucleophilic aromatic substitution, is a candidate for such applications. A synthetic strategy could involve an initial reaction at the sulfinyl chloride moiety to introduce a tethered nucleophile, which could then undergo an intramolecular cyclization by displacing the bromide. However, specific, documented examples of using this compound for the construction of advanced heterocyclic systems are not prevalent in the reviewed literature, representing a potential area for new synthetic methodology development.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiochromenones, Oxathiocines, Sultams)

The reactivity of the sulfinyl chloride group in this compound makes it an excellent precursor for the construction of various sulfur-containing heterocyclic systems. These structures are significant scaffolds in medicinal chemistry and materials science.

Sultams:

Sultams, which are cyclic sulfonamides, are particularly important in medicinal chemistry. The synthesis of substituted benzosultams can be achieved through a one-pot method involving the Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides (derived from 2-bromobenzenesulfonyl chloride) with terminal alkynes. organic-chemistry.org This method provides regioselective access to a variety of substituted benzosultams in excellent yields. organic-chemistry.org

Another approach to synthesizing five-membered sultams is through ring-closing metathesis (RCM). organic-chemistry.org This powerful reaction has been successfully employed to create a range of N-substituted five-membered sultams in good to excellent yields. organic-chemistry.org A notable advantage of this method is the precipitation of many sultam products from the reaction mixture, allowing for easy separation by simple filtration. organic-chemistry.org

Target HeterocycleSynthetic MethodKey ReactantsReported Yield
Substituted BenzosultamsOne-pot Sonogashira coupling and cyclization2-Bromobenzenesulfonamides, Terminal alkynesExcellent
N-substituted five-membered sultamsRing-closing metathesis (RCM)Diene-containing sulfonamidesGood to Excellent

Ring-Closing Reactions and Intramolecular Cyclizations

The presence of the bromo substituent on the benzene (B151609) ring of this compound and its derivatives offers a strategic handle for intramolecular cyclization reactions, often mediated by transition metals or other catalytic systems. These reactions are fundamental in constructing polycyclic and heterocyclic frameworks.

Intramolecular Friedel–Crafts-type cyclizations are a key application. For instance, derivatives of this compound can be designed to undergo cyclization to form various fused ring systems. The synergistic combination of a chiral (salen)chromium(III) complex and a Lewis acid like boron trifluoride etherate has been shown to be an effective catalyst system for the intramolecular Friedel–Crafts cyclization of certain electron-deficient substrates. beilstein-journals.org

Free-radical cyclizations also represent a powerful tool in organic synthesis. thieme-connect.de While direct examples involving this compound are specific to particular synthetic targets, the principles of radical cyclization are broadly applicable to its derivatives. thieme-connect.de These reactions are often employed to create sterically congested centers within complex molecules and are compatible with a wide range of functional groups. thieme-connect.de

Base-catalyzed intramolecular cyclization is another efficient strategy. For example, the cyclization of 2-ynylphenols, a reaction that can be conceptually extended to derivatives of this compound, can be achieved using a simple base like cesium carbonate to produce substituted benzo[b]furans in high yields under mild conditions. rsc.org

Cyclization TypeCatalytic System/ConditionsReactant FeaturesProduct Type
Intramolecular Friedel–CraftsChiral (salen)Cr(III)/BF₃·OEt₂Electron-deficient systems2-substituted-1H-indenes
Free-Radical CyclizationTransition metals (e.g., Mn, Cu)Alkenyl or alkynyl side chainsPolycyclic/heterocyclic systems
Base-Catalyzed Intramolecular CyclizationCs₂CO₃2-ynylphenol derivatives2-substituted benzo[b]furans

Integration into Multi-Step Synthesis of Functional Molecules

Beyond its use in forming heterocyclic systems, this compound serves as a crucial building block in the multi-step synthesis of a variety of functional molecules. Its derivatives are key intermediates in the preparation of compounds for the pharmaceutical and agrochemical sectors.

Intermediate in Pharmaceutical Compound Preparation

The sulfonyl chloride functional group is a common feature in the synthesis of pharmaceutical compounds, often acting as a linker or a key pharmacophoric element. 2-Bromobenzenesulfonyl chloride is a valuable intermediate for introducing the 2-bromobenzenesulfonyl group into a larger molecule. aromsyn.com

While specific examples directly naming this compound as a starting material in the synthesis of marketed drugs are proprietary, its close analog, 4-bromobenzenesulfonyl chloride, is widely used in the synthesis of angiotensin II receptor antagonists and endothelin receptor antagonists. guidechem.com The chemistry and reactivity of this compound suggest its utility in similar synthetic strategies for creating novel pharmaceutical candidates. The synthesis of the antidepressant amitriptyline, for example, involves a Grignard addition to a ketone intermediate, a type of transformation where a sulfonyl chloride derivative could be employed in related synthetic sequences. beilstein-journals.org

Pharmaceutical ClassSynthetic Role of Sulfonyl ChlorideExample Intermediate Functionality
Angiotensin II Receptor AntagonistsFormation of sulfonamide linkageKey binding group for receptor interaction
Endothelin Receptor AntagonistsIntroduction of a key structural motifEssential for biological activity
Antidepressants (e.g., Amitriptyline synthesis)Potential precursor to key intermediatesBuilding block for the core structure

Application in Agrochemical Precursor Synthesis

The synthesis of modern agrochemicals often involves complex organic molecules, and this compound and its derivatives are important chemical materials for this purpose. google.com The high reactivity of the sulfonyl chloride group allows for its incorporation into a wide range of molecular scaffolds. google.com

The development of new insecticides has shown the value of brominated sulfonyl chlorides. For instance, the related 4-bromobenzenesulfonyl chloride has demonstrated potential in the synthesis of biologically active insecticides. guidechem.com The structural motifs derived from such precursors are often essential for the desired pesticidal activity. The synthesis of these complex agrochemicals relies on robust and versatile building blocks, a role that this compound is well-suited to fill.

Agrochemical TypeRole of 2-Bromobenzenesulfonyl Moiety
InsecticidesPrecursor to biologically active scaffolds
HerbicidesBuilding block for complex core structures
FungicidesComponent of the final active ingredient

Theoretical and Computational Chemistry Studies on 2 Bromobenzenesulfinyl Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of a molecule. For 2-bromobenzenesulfinyl chloride, these calculations could provide a wealth of information.

A primary focus would be the determination of the molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can generate electron density maps and electrostatic potential surfaces. These visualizations would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its preferred sites for electrophilic and nucleophilic attack. The influence of the bromine atom and the sulfinyl chloride group on the electronic distribution of the benzene (B151609) ring would be of particular interest.

Table 1: Hypothetical Electronic Structure Data for this compound Obtainable from Quantum Chemical Calculations

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-Indicates ionization potential and nucleophilicity.
LUMO Energy-Indicates electron affinity and electrophilicity.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Dipole Moment-Provides insight into the molecule's polarity.
Mulliken Atomic Charges-Shows the partial charge distribution on each atom.

Note: The table above is illustrative of the data that could be generated. Actual values would require dedicated computational studies.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) has become a standard method for predicting the reactivity of chemical compounds. By employing various functionals and basis sets, DFT calculations can provide reliable predictions of a molecule's behavior in chemical reactions.

This information would be instrumental in predicting how this compound might react with different reagents, for example, in nucleophilic substitution reactions at the sulfur atom or electrophilic aromatic substitution on the benzene ring.

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For any proposed reaction involving this compound, computational methods can be used to map out the potential energy surface, identifying the transition states and intermediates.

By calculating the activation energies for different possible pathways, researchers can determine the most likely mechanism. For instance, in a reaction with a nucleophile, computational studies could distinguish between a concerted or a stepwise mechanism. The geometry of the transition states can also be determined, providing a detailed picture of the bond-breaking and bond-forming processes.

This level of detail is often difficult to obtain through experimental means alone and would be crucial for understanding and controlling the chemical transformations of this compound.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape and flexibility of a molecule are critical to its properties and reactivity. Molecular dynamics (MD) simulations can provide insights into the conformational landscape of this compound.

MD simulations model the movement of atoms over time, allowing for the exploration of different possible conformations and the determination of their relative stabilities. For this compound, these simulations could reveal the preferred orientation of the sulfinyl chloride group relative to the benzene ring and the bromine atom. Understanding the conformational preferences is essential, as different conformers may exhibit different reactivities.

Advanced Analytical Techniques in the Research and Development of 2 Bromobenzenesulfinyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Bromobenzenesulfinyl chloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

In the ¹H NMR spectrum of this compound, the aromatic protons would appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 8.5 ppm. This downfield shift is due to the deshielding effects of the aromatic ring current and the electron-withdrawing nature of both the bromo and sulfinyl chloride substituents. The ortho, meta, and para protons on the benzene (B151609) ring will have distinct chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling, allowing for their specific assignment. The deshielding effect of the -SOCl group would be most pronounced on the proton ortho to it.

The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the bromine (C-Br) would show a characteristic chemical shift, while the carbon bonded to the sulfinyl chloride group (C-SOCl) would also have a distinct resonance. The remaining four aromatic carbons would appear in the typical aromatic region (120-150 ppm). The precise chemical shifts are influenced by the electronic effects of the substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively establish the connectivity between protons and carbons and confirm the 1,2-substitution pattern on the benzene ring. scielo.brbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-property relationships and data from analogous compounds.

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹HH-3~7.5 - 7.8Multiplet
H-4~7.4 - 7.6Multiplet
H-5~7.4 - 7.6Multiplet
H-6~8.0 - 8.3Multiplet
¹³CC-1 (C-SOCl)~140 - 145Singlet
C-2 (C-Br)~120 - 125Singlet
C-3~132 - 135Singlet
C-4~128 - 131Singlet
C-5~127 - 130Singlet
C-6~130 - 133Singlet

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₆H₄BrClO₂S), MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine. nist.govnist.gov

The molecular ion peak ([M]⁺) in the mass spectrum would be a cluster of peaks because both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) have two major stable isotopes. docbrown.info The presence of one bromine atom results in two peaks of nearly equal intensity (M and M+2), while the presence of one chlorine atom gives two peaks with an approximate intensity ratio of 3:1 (M and M+2). docbrown.info The combination of these two halogens in this compound would produce a distinctive isotopic cluster for the molecular ion around m/z 254, 256, 258, and 260, confirming the presence of both Br and Cl in the molecule.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Likely fragmentation pathways for this compound include the loss of the chlorine atom, the sulfinyl group, or the bromine atom.

Table 2: Plausible Mass Fragments of this compound in EI-MS

m/z (for ⁷⁹Br, ³⁵Cl)Proposed Fragment IonNeutral Loss
254[C₆H₄⁷⁹Br³⁵ClSO]⁺-
219[C₆H₄⁷⁹BrSO]⁺Cl
175[C₆H₄⁷⁹Br]⁺SOCl
155[C₆H₄ClSO]⁺Br
111[C₆H₄Cl]⁺Br, SO
76[C₆H₄]⁺Br, Cl, SO

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. copbela.orgyoutube.com It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. The most prominent peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bond in the sulfinyl chloride group. These typically appear in the region of 1150-1250 cm⁻¹ and 1300-1400 cm⁻¹, respectively, although for sulfinyl chlorides, the S=O stretch is often observed as a single strong band around 1140-1160 cm⁻¹. The S-Cl bond stretch gives a weaker absorption in the far-IR region, typically between 300-400 cm⁻¹. cdnsciencepub.comaip.org

Additionally, the spectrum would show absorptions characteristic of the substituted benzene ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations between 675-900 cm⁻¹, which can be indicative of the substitution pattern. libretexts.orglumenlearning.com The C-Br stretch appears at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional GroupIntensity
3050 - 3100C-H StretchAromatic RingMedium-Weak
1550 - 1580C=C StretchAromatic RingMedium-Weak
1450 - 1475C=C StretchAromatic RingMedium
1140 - 1160S=O StretchSulfinyl ChlorideStrong
750 - 800C-H Bend (oop)ortho-disubstitutedStrong
500 - 650C-Br StretchAryl BromideMedium
300 - 400S-Cl StretchSulfinyl ChlorideMedium-Weak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmemtein.com Since this compound is a solid at room temperature (melting point 49-52 °C), this technique can be applied if a single crystal of suitable quality can be grown. sigmaaldrich.comsigmaaldrich.com

The analysis involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. This pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact positions of all atoms (excluding hydrogens, which are often difficult to locate precisely) can be determined.

A successful crystallographic analysis of this compound would provide a wealth of structural data, including:

Bond Lengths: Precise measurements of the distances between bonded atoms (e.g., C-S, S=O, S-Cl, C-Br, and C-C bonds).

Bond Angles: The angles between adjacent bonds (e.g., O=S-Cl, C-S-Cl, and angles within the benzene ring).

Torsional Angles: The dihedral angles that describe the conformation of the sulfinyl chloride group relative to the plane of the benzene ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like halogen bonding or dipole-dipole forces.

This level of detail is unparalleled by other techniques and provides fundamental data for understanding the compound's reactivity and physical properties. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for assessing the purity of this compound and for monitoring the progress of its synthesis. rsc.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used for qualitative analysis. A small spot of the reaction mixture or product is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. By comparing the retention factor (Rf) of the product to that of starting materials and potential byproducts, one can quickly gauge the progress of a reaction or the purity of an isolated product.

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. For this compound, GC can be used to determine its purity with high accuracy. avantorsciences.com The compound is vaporized and passed through a column, separating it from any impurities. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would be suitable for analyzing this compound. The purity is determined by the relative area of the product peak in the chromatogram. HPLC can also be coupled with a mass spectrometer (LC-MS) for simultaneous separation and mass analysis, providing even greater confidence in peak identification. nih.gov

Table 4: Application of Chromatographic Methods for this compound

TechniquePrimary ApplicationInformation ObtainedTypical Phase
TLCReaction MonitoringQualitative presence of reactants, products, and byproducts (Rf values)Stationary: Silica Gel; Mobile: Organic Solvent Mixture (e.g., Hexane/Ethyl Acetate)
GCPurity AssessmentQuantitative purity (peak area %), identification by retention timeStationary: Polysiloxane-based capillary column; Mobile: Inert Gas (e.g., He, N₂)
HPLCPurity Assessment & QuantificationQuantitative purity (peak area %), identification by retention timeStationary: C18-silica (Reversed-Phase); Mobile: Acetonitrile/Water or Methanol/Water

Q & A

Q. What synthetic routes are commonly employed to prepare 2-bromobenzenesulfinyl chloride, and how can their efficiency be validated?

The synthesis typically involves sulfonation of bromobenzene derivatives followed by chlorination. For example, thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst is a standard method for converting sulfonic acids to sulfonyl chlorides . Validation includes nuclear magnetic resonance (NMR) to confirm the sulfinyl chloride group and mass spectrometry (MS) for molecular weight verification . Purity can be assessed via HPLC, as demonstrated in studies of structurally similar sulfonyl chlorides .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory precautions include:

  • Personal protective equipment (PPE): Impervious gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as high concentrations may require respirators .
  • Emergency measures: Immediate removal of contaminated clothing and rinsing with water for skin/eye exposure .
  • Waste disposal: Segregate hazardous waste and collaborate with certified disposal services to mitigate environmental risks .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy: Identifies aromatic proton environments and confirms bromine substitution patterns .
  • Infrared (IR) spectroscopy: Detects S=O and S-Cl stretches (~1370 cm⁻¹ and ~530 cm⁻¹, respectively) .
  • Elemental analysis: Validates C, H, Br, S, and Cl composition .
  • Chromatography: HPLC or GC-MS monitors purity and detects byproducts .

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or thermal decomposition . Avoid moisture and incompatible materials (e.g., bases, amines) . Regular stability assays (e.g., TGA/DSC) are recommended to assess degradation under varying conditions .

Advanced Research Questions

Q. How can contradictory data in reported synthetic yields be systematically resolved?

  • Systematic review: Apply PRISMA guidelines to collate and compare published protocols, identifying variables like catalyst loading or reaction time .
  • Meta-analysis: Use statistical tools (e.g., Cochrane Review methods) to evaluate yield distributions and outlier sources .
  • Reproducibility trials: Replicate high-discrepancy methods under controlled conditions to isolate contributing factors (e.g., reagent purity, temperature gradients) .

Q. What strategies optimize regioselectivity in palladium-catalyzed cross-coupling reactions using this compound?

  • Ligand design: Chiral sulfoxide ligands can enhance stereocontrol in asymmetric allylic alkylations, as shown in palladium-catalyzed systems .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve electrophilic reactivity of the sulfinyl chloride group .
  • Temperature modulation: Lower temperatures (0–25°C) reduce side reactions in direct arylation processes .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Density functional theory (DFT): Calculate electron density maps to identify electrophilic sites (e.g., sulfinyl sulfur) prone to nucleophilic attack .
  • Transition state analysis: Model energy barriers for proposed mechanisms (e.g., SN2 vs. radical pathways) to prioritize experimental routes .

Q. What methodologies identify degradation byproducts and pathways under accelerated aging conditions?

  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS .
  • Mechanistic probes: Isotopic labeling (e.g., D₂O) traces hydrolysis intermediates, while ESR spectroscopy detects radical species .

Q. How can scalability challenges in multigram syntheses be addressed?

  • Process optimization: Replace batch reactors with flow systems to improve heat/mass transfer during exothermic chlorination steps .
  • Catalyst recycling: Immobilize palladium catalysts on solid supports to reduce costs and metal leaching .
  • In-line analytics: Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress .

Q. What experimental approaches resolve conflicting data on the compound’s stability in protic solvents?

  • Kinetic studies: Measure hydrolysis rates via conductivity assays or pH titration under controlled conditions (e.g., varying H₂O/DMSO ratios) .
  • Structural analogs: Compare stability trends with related sulfinyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) to isolate electronic effects .

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